13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide is a complex chemical compound with the CAS Number 1221722-40-2. It is characterized by a unique molecular structure that includes multiple functional groups and a tricyclic framework. The molecular formula of this compound is , and it has a molecular weight of approximately 232.2 g/mol. This compound is primarily utilized in research settings due to its potential applications in various scientific fields, including medicinal chemistry and material science.
The compound is cataloged in multiple chemical databases, including PubChem and BenchChem, which provide detailed information about its properties and synthesis. It falls under the classification of organic compounds, specifically as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structure.
The synthesis of 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide typically involves multistep organic reactions. While specific methods can vary, common approaches include:
The synthesis may require specific reagents and conditions to facilitate the formation of the desired product while minimizing by-products. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide can be represented using various structural formulas:
InChI=1S/C10H8N4O3/c11-8(15)6-4-13-14-7-5(3-12-9(6)14)1-2-17-10(7)16/h3-4H,1-2H2,(H2,11,15)This InChI notation provides a textual representation of the compound's structure.
The chemical reactivity of 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide includes:
Understanding the reaction mechanisms is essential for predicting how this compound may interact with other molecules in various environments.
The mechanism of action for compounds like 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide often involves:
Research studies often utilize assays to evaluate the biological activity of such compounds against specific targets.
The physical properties of 13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide include:
Chemical properties may include:
Relevant data on these properties can be found in chemical databases and literature.
This compound has several potential applications in scientific research:
Research continues to explore its full range of applications across different scientific disciplines.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1